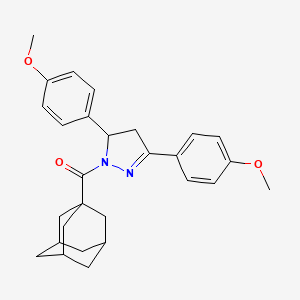
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a unique structure combining adamantane, carbonyl, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the acylation of adamantane using a suitable acyl chloride under Friedel-Crafts conditions . The resulting acyladamantane is then subjected to further functionalization to introduce the pyrazole ring and the methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
作用機序
The mechanism of action of 1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and other interactions, while the methoxyphenyl groups can modulate the compound’s overall hydrophobicity and electronic properties .
類似化合物との比較
Similar Compounds
Similar compounds include other adamantane derivatives and pyrazole-containing molecules. Examples include:
- 1-(adamantane-1-carbonyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- 1-(adamantane-1-carbonyl)-3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
1-(adamantane-1-carbonyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .
特性
IUPAC Name |
1-adamantyl-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-32-23-7-3-21(4-8-23)25-14-26(22-5-9-24(33-2)10-6-22)30(29-25)27(31)28-15-18-11-19(16-28)13-20(12-18)17-28/h3-10,18-20,26H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGXWOPQPIPISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2726206.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone](/img/structure/B2726207.png)
![2-[(3-fluorophenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2726208.png)


![3-(4-ethoxyphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2726213.png)



![6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-(4-methylpyridin-2-yl)pyridazin-3-amine](/img/structure/B2726222.png)


![3-(5-bromo-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2726228.png)

